

Electronic band structure of cobalt telluride

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Compound of Interest

Compound Name: Cobalt telluride

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An In-depth Technical Guide to the Electronic Band Structure of **Cobalt Telluride**

Introduction

Cobalt tellurides (Co_xTe_y) are a class of transition metal chalcogenides that have garnered significant scientific interest due to their diverse and tunable electronic and magnetic properties. These properties are highly dependent on the stoichiometric ratio between cobalt and tellurium, leading to a variety of crystalline phases such as CoTe , CoTe_2 , and Co_2Te_3 . The unique characteristics of these materials, ranging from semiconducting to metallic and even topological behaviors, make them promising candidates for applications in spintronics, thermoelectric devices, catalysis, and energy storage.^{[1][2]} This guide provides a comprehensive overview of the electronic band structure of various **cobalt telluride** compounds, supported by theoretical calculations and experimental data. It details the methodologies used for their characterization and summarizes key quantitative data for researchers and scientists.

Crystal and Electronic Structure of Cobalt Telluride Phases

The stoichiometry of **cobalt telluride** dictates its crystal structure, which in turn governs its electronic band structure. The most commonly studied phases are CoTe and CoTe_2 .

Cobalt Monotelluride (CoTe)

Bulk CoTe typically crystallizes in a NiAs-type hexagonal structure with the $P6_3/mmc$ space group.[2][3] In this structure, each cobalt atom is coordinated with six tellurium atoms in an octahedral arrangement, while each tellurium atom has a trigonal prismatic coordination.[3] Theoretical calculations and experimental results for CoTe have shown varied electronic properties depending on its form.

Bulk CoTe is generally considered metallic.[4] However, nanostructured CoTe has been observed to exhibit p-type semiconducting behavior.[2][3] A measured bandgap of 2.15 eV was reported for CoTe nanostructures synthesized via a wet-chemical method.[2][5] This suggests a strong dependence of the electronic properties on dimensionality and morphology. Furthermore, theoretical studies on monolayer CoTe predict the emergence of a sizeable bandgap at the Γ point, reinforcing the idea that its electronic structure is highly tunable.[4]

Cobalt Ditelluride (CoTe₂)

CoTe₂ is known to exist in multiple crystalline phases, most notably orthorhombic and trigonal (hexagonal 1T) structures, leading to significantly different electronic properties.[1][6]

- Orthorhombic CoTe₂: This phase (space group Pnnm) is particularly interesting as it is predicted to be a quantum critical Dirac metal.[1][7] Density Functional Theory (DFT) calculations reveal a complex band structure featuring multiple Dirac-type nodal lines and conventional Dirac points near the Fermi level.[1][7] This metallic ground state is characterized by strong spin fluctuations, which suppress ferromagnetic ordering down to very low temperatures.[1]
- Trigonal (1T) CoTe₂: Single-crystal nanosheets of CoTe₂ synthesized via chemical vapor deposition (CVD) have been shown to adopt the hexagonal 1T phase (space group P-3m1). [6][8] This phase is metallic and exhibits excellent electrical conductivity, which is tunable with the thickness of the nanosheet.[6]

Experimentally, CoTe₂ in its various forms has been confirmed to be metallic. The resistivity of orthorhombic CoTe₂ is approximately 205 $\mu\Omega\cdot\text{cm}$ at room temperature and decreases with cooling, consistent with metallic behavior.[1]

Other Phases (e.g., Co₂Te₃)

Theoretical studies have also explored other stoichiometries, such as two-dimensional Co_2Te_3 . Orbital-resolved spin-polarized band structure calculations have been performed for this material, contributing to the understanding of the broader Co-Te system.^[4]

Quantitative Data Summary

The following tables summarize the key structural and electronic parameters for different **cobalt telluride** phases as reported in the literature.

Table 1: Structural and Electronic Properties of CoTe

Property	Value	Crystal Structure/Phase	Method	Reference(s)
Lattice Parameters	a = 3.893 Å, c = 5.375 Å	Hexagonal (NiAs-type)	Experimental (XRD)	[2][3]
Space Group	P6 ₃ /mmc	Hexagonal (NiAs-type)	Experimental (XRD)	[2][3]
Band Gap	2.15 eV	Nanostructures	Experimental (UV-Vis)	[2][3][5]
Band Gap	1.86 eV	Thin Film	Experimental (Diffuse Reflectance)	[9]
Band Gap	3.35 - 1.64 eV	Bi-doped Nanoparticles	Experimental (UV-Vis)	[4]
Electronic Behavior	p-type Semiconductor	Nanowires	Experimental	[2][3]
Electronic Behavior	Metallic	Bulk	Theoretical (DFT)	[4]

Table 2: Structural and Electronic Properties of CoTe₂

Property	Value	Crystal Structure/Phase	Method	Reference(s)
Lattice Parameters	$a = 3.785 \text{ \AA}$, $c = 5.561 \text{ \AA}$	Trigonal (P-3m1)	Materials Project (DFT)	[8]
Space Group	Pnnm (#58)	Orthorhombic	Theoretical (DFT)	[7]
Space Group	P-3m1 (#164)	Trigonal	Materials Project (DFT)	[8]
Band Gap	0.00 eV (Metallic)	Trigonal	Materials Project (DFT)	[10]
Band Gap	Direct: 2.32 eV, Indirect: 2.04 eV	Orthorhombic	Experimental (UV-Vis, Tauc Plot)	[11]
Electronic Behavior	Metallic / Dirac Metal	Orthorhombic	Theoretical (DFT) & Experimental	[1][7]
Electronic Behavior	Metallic	Trigonal (1T) Nanosheets	Experimental	[6]
Resistivity (300 K)	$\sim 205 \text{ }\mu\Omega\cdot\text{cm}$	Orthorhombic	Experimental	[1]
Conductivity	Up to $4.0 \times 10^5 \text{ S}\cdot\text{m}^{-1}$	Trigonal (1T) Nanosheets	Experimental	[6]
Carrier Concentration	$\sim 10^{21} \text{ cm}^{-3}$	Trigonal	Experimental	[1]

Experimental and Computational Protocols

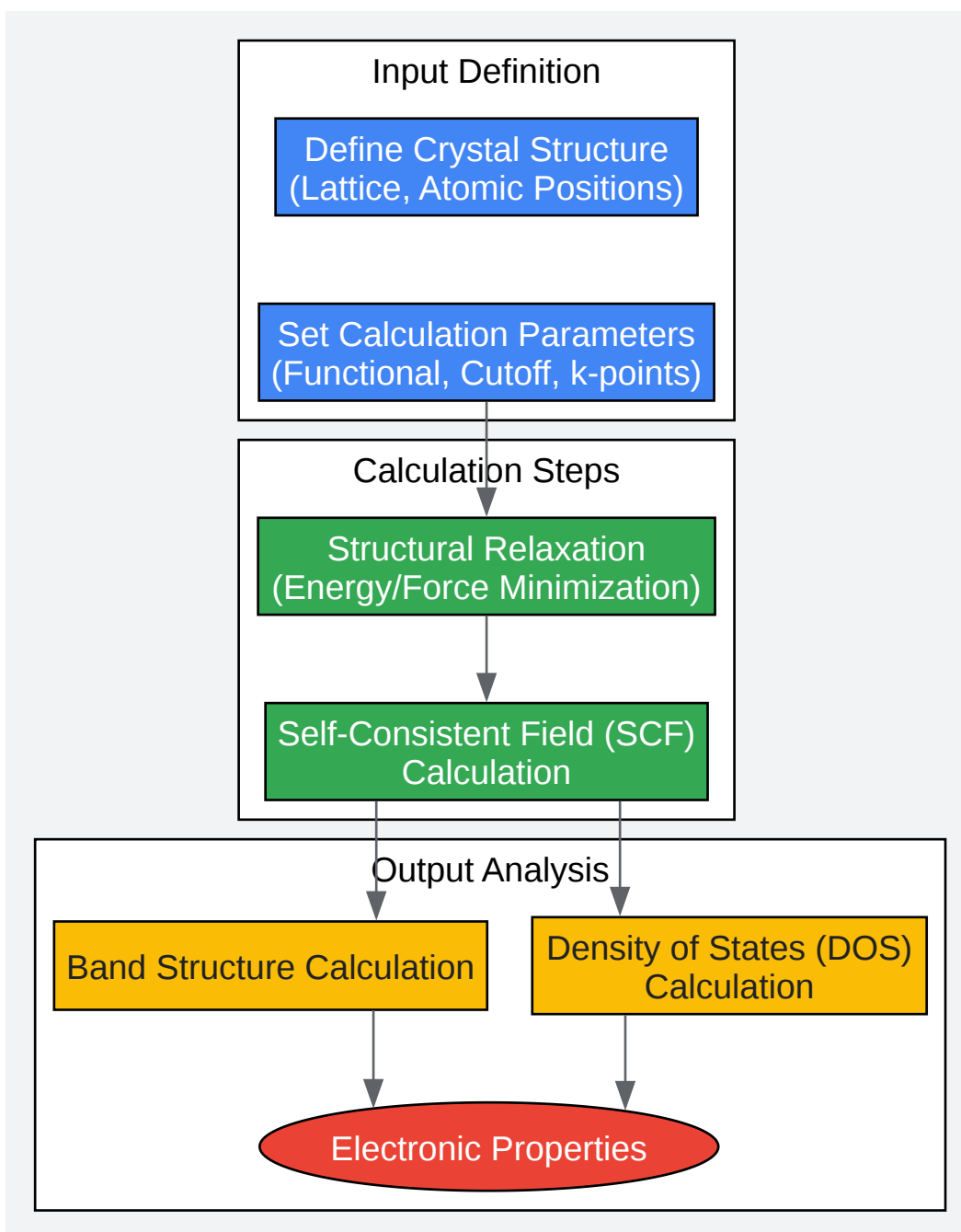
The determination of the electronic band structure of **cobalt tellurides** relies on a combination of theoretical modeling and experimental characterization techniques.

Computational Methodology: Density Functional Theory (DFT)

First-principles calculations based on DFT are a primary tool for predicting the electronic band structure of materials.

Protocol:

- **Structural Modeling:** The calculation begins with the definition of the crystal structure, including the space group and atomic positions of the cobalt and tellurium atoms.
- **Exchange-Correlation Functional:** The Generalized Gradient Approximation (GGA) with the Perdew-Burke-Ernzerhof (PBE) functional is commonly employed.^[4] For materials with strong electron correlation effects, such as those containing transition metals, the GGA+U method is used to include an on-site Coulomb interaction parameter (U). For 2D CoTe, an effective U value of 5 eV has been used.^[4]
- **Calculation Parameters:** Key parameters include the plane-wave energy cutoff (e.g., 500 eV) and the k-point mesh for sampling the Brillouin zone (e.g., a 15x15x1 Γ -centered Monkhorst-Pack grid for 2D materials).^[4] A vacuum spacing of over 15 Å is typically added for 2D calculations to prevent interactions between periodic layers.^[4]
- **Convergence:** The system's geometry is optimized until the forces on the atoms and the total energy converge below specific thresholds (e.g., 10^{-4} eV/Å and 10^{-7} eV, respectively).^[4]
- **Band Structure and DOS Calculation:** Once the ground state is found, the electronic band structure along high-symmetry paths in the Brillouin zone and the density of states (DOS) are calculated.



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A typical workflow for DFT calculations of electronic band structure.

Structural and Compositional Characterization

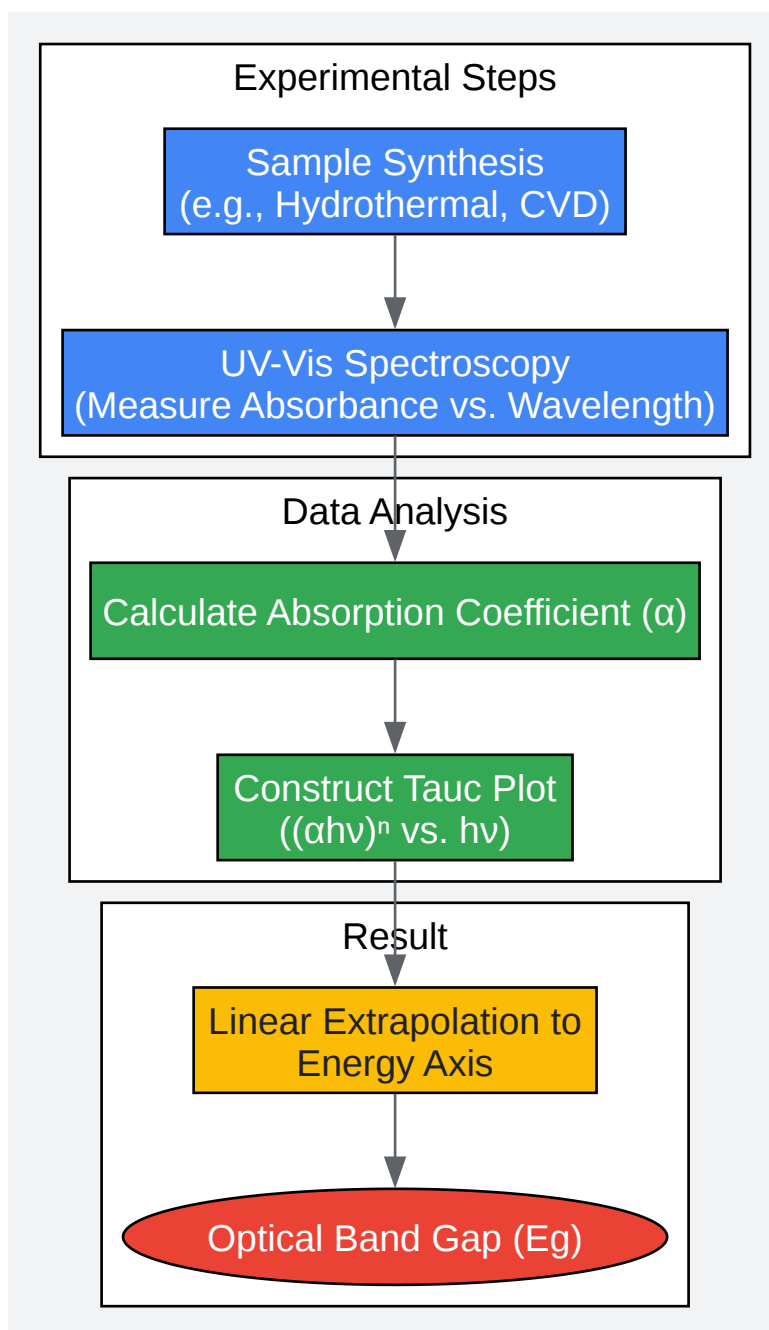
- X-Ray Diffraction (XRD): This technique is used to identify the crystal phase and determine the lattice parameters of the synthesized materials. The diffraction pattern of the sample is

compared with standard patterns from databases (e.g., JCPDS) to confirm the phase, such as the hexagonal phase of CoTe or the orthorhombic phase of CoTe₂.[\[3\]](#)[\[12\]](#)

- X-ray Photoelectron Spectroscopy (XPS): XPS is employed to determine the elemental composition and the oxidation states of the constituent elements. High-resolution spectra for Co 2p and Te 3d regions confirm the presence and chemical state of cobalt and tellurium in the material.[\[12\]](#)[\[13\]](#)
- Electron Microscopy (SEM/TEM): Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to study the morphology, crystal quality, and interplanar spacing of the nanostructures.[\[3\]](#)[\[4\]](#)

Optical and Electronic Characterization

- UV-Vis Spectroscopy: This method is used to determine the optical band gap of semiconducting phases. The material's absorbance is measured as a function of wavelength. The optical band gap (E_g) is then extrapolated from a Tauc plot, which graphs $(\alpha h\nu)^n$ versus photon energy ($h\nu$), where α is the absorption coefficient and n is 2 for a direct band gap or 1/2 for an indirect band gap.[\[11\]](#)
- Angle-Resolved Photoemission Spectroscopy (ARPES): ARPES is a powerful experimental technique that directly probes the electronic band structure of solids.[\[14\]](#) It measures the kinetic energy and emission angle of photoelectrons ejected from a sample when illuminated by high-energy photons, allowing for the mapping of electron energy versus momentum.[\[14\]](#) While specific ARPES studies on **cobalt tellurides** are not extensively detailed in the initial survey, this technique is crucial for verifying theoretical predictions, especially the existence of Dirac cones and topological surface states in materials like orthorhombic CoTe₂.[\[1\]](#)[\[15\]](#)



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Workflow for experimental determination of the optical band gap.

Conclusion and Outlook

The electronic properties of the cobalt-tellurium system are remarkably diverse, spanning from semiconducting in CoTe nanostructures to metallic and topologically non-trivial in different phases of CoTe₂. Theoretical DFT calculations have proven invaluable in predicting these

properties, while a suite of experimental techniques is essential for their synthesis and verification. The strong dependence of the electronic band structure on stoichiometry, crystal phase, and dimensionality highlights the potential for engineering **cobalt telluride** materials for specific electronic and spintronic applications.

Future research should focus on direct experimental verification of the predicted topological features in orthorhombic CoTe₂ using techniques like ARPES. Furthermore, exploring the electronic properties of less common stoichiometries and heterostructures could unveil new physical phenomena and technological applications. The synthesis of high-quality single crystals and atomically thin layers will be critical to advancing the fundamental understanding and practical implementation of this versatile material system.

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